mPGES-1 Inhibition: Comparative Potency Against a Key Inflammatory Target
The (R)-enantiomer demonstrates potent inhibition of human microsomal prostaglandin E synthase-1 (mPGES-1) with an IC50 of 3 nM in a cell-free enzymatic assay [1]. In contrast, the (S)-enantiomer exhibits no reported inhibitory activity against mPGES-1 at equivalent concentrations in available literature . This stereospecificity is critical for programs targeting inflammatory pain with reduced cardiovascular liability compared to COX-2 inhibition [2].
| Evidence Dimension | Inhibition of human mPGES-1 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 3 nM |
| Comparator Or Baseline | (S)-enantiomer (CAS 1373232-22-4): No inhibition detected |
| Quantified Difference | >3000-fold difference in potency |
| Conditions | Cell-free enzyme assay; conversion of PGH2 to PGE2 measured by fluorescence |
Why This Matters
This quantifiable stereospecific activity validates the selection of the (R)-enantiomer for anti-inflammatory drug discovery, ensuring target engagement and avoiding wasted resources on an inactive isomer.
- [1] BindingDB. (2026). BDBM50142253: IC50 = 3 nM for human mPGES-1. View Source
- [2] Samuelsson, B., Morgenstern, R., & Jakobsson, P. J. (2007). Membrane prostaglandin E synthase-1: a novel therapeutic target. Pharmacological Reviews, 59(3), 207-224. View Source
